REACTION_CXSMILES
|
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1.[CH:13]([OH:16])(C)[CH3:14].[NH2:17]C(O)C.[OH-].[Na+]>O>[OH:16][CH2:13][CH2:14][NH:17][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
188.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
aminoethanol
|
Quantity
|
83.5 g
|
Type
|
reactant
|
Smiles
|
NC(C)O
|
Name
|
|
Quantity
|
47.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added drop by drop
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
TEMPERATURE
|
Details
|
maintaining a temperature of 25°-30° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
to be stirred for another hour at a maximum of 30°
|
Type
|
STIRRING
|
Details
|
After 6 hours of stirring
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
WASH
|
Details
|
is then washed sufficiently with water
|
Type
|
CUSTOM
|
Details
|
is then dried
|
Type
|
CUSTOM
|
Details
|
The compound is obtained in the form of a yellow powder with a melting point of 121°-2° C. and in a yield of 95.5% of theory
|
Name
|
|
Type
|
|
Smiles
|
OCCNC1=NC(=CC=C1[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |